![molecular formula C₁₄¹³CH₂₀D₄O₅ B1158466 Dihydro Artemisinin-13C,d4](/img/new.no-structure.jpg)
Dihydro Artemisinin-13C,d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dihydro Artemisinin-13C,d4, also known as this compound, is a useful research compound. Its molecular formula is C₁₄¹³CH₂₀D₄O₅ and its molecular weight is 289.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Applications
Dihydro Artemisinin-13C,d4 is primarily recognized for its role in malaria treatment. Research indicates that dihydroartemisinin, the parent compound, is effective against various Plasmodium species, particularly Plasmodium falciparum.
Efficacy Studies
- Clinical Trials : A randomized study evaluated the effectiveness of dihydroartemisinin/piperaquine in treating uncomplicated malaria. The results showed a significant reduction in parasitemia, with 98.2% of patients achieving clearance by Day 4 .
- Resistance Monitoring : Continuous monitoring of resistance mutations, particularly in the kelch13 gene associated with artemisinin resistance, is critical. A study reported that a high percentage of isolates from patients showed mutations linked to resistance, necessitating ongoing surveillance to ensure treatment efficacy .
Data Table: Efficacy of Dihydroartemisinin-Based Treatments
Study | Treatment Regimen | Clearance Rate (Day 3) | Resistance Markers Detected |
---|---|---|---|
DHA/Piperaquine | 70.4% | K13 mutations (87%) | |
Artesunate/DHA | 98.3% | No K13 polymorphisms found |
Anticancer Applications
Recent studies have highlighted the potential of dihydroartemisinin as an anticancer agent due to its anti-angiogenic properties and ability to induce apoptosis in cancer cells.
Case Studies
- A study demonstrated that dihydroartemisinin derivatives could effectively inhibit the growth of ovarian cancer cells by inducing cell cycle arrest and apoptosis .
- Another investigation found that hybrids of dihydroartemisinin exhibited significant anti-tumor activity against various cancer cell lines, indicating its versatility as a therapeutic agent .
Data Table: Summary of Anticancer Studies Involving Dihydroartemisinin
Properties
Molecular Formula |
C₁₄¹³CH₂₀D₄O₅ |
---|---|
Molecular Weight |
289.37 |
Synonyms |
(3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol-13C,d4; β-Dihydroartemisinin-13C,d4; Alaxin-13C,d4; Cotecxin-13C,d4; Cotexin-13C,d4; DHQHS 2-13C,d4; Dihydroartemisinine-13C,d4; Dihydroqin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.